molecular formula C4H7NO2Se B14479461 1,3-Selenazolidine-2-carboxylic acid CAS No. 71569-93-2

1,3-Selenazolidine-2-carboxylic acid

Cat. No.: B14479461
CAS No.: 71569-93-2
M. Wt: 180.07 g/mol
InChI Key: ODDSNSRCLNQJKF-UHFFFAOYSA-N
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Description

1,3-Selenazolidine-2-carboxylic acid: is an organoselenium compound that features a five-membered ring containing selenium, nitrogen, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Selenazolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of selenourea with α-halo acids under basic conditions. The reaction proceeds through the formation of an intermediate selenazolidine ring, which is subsequently hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Selenazolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the selenium or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted selenazolidine derivatives.

Scientific Research Applications

1,3-Selenazolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1,3-selenazolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The selenium atom can participate in redox reactions, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.

    Enzyme Modulation: The compound can modulate the activity of enzymes involved in redox homeostasis and cellular signaling pathways.

    Gene Expression: It may influence the expression of genes related to oxidative stress and inflammation.

Comparison with Similar Compounds

1,3-Selenazolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    Selenocysteine: An amino acid containing selenium, known for its role in redox biology and enzyme function.

    Selenomethionine: Another selenium-containing amino acid, used as a dietary supplement and in cancer research.

    Selenazolidine-4-carboxylic acid:

Uniqueness: : this compound is unique due to its specific ring structure and the presence of both selenium and a carboxylic acid group, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

71569-93-2

Molecular Formula

C4H7NO2Se

Molecular Weight

180.07 g/mol

IUPAC Name

1,3-selenazolidine-2-carboxylic acid

InChI

InChI=1S/C4H7NO2Se/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7)

InChI Key

ODDSNSRCLNQJKF-UHFFFAOYSA-N

Canonical SMILES

C1C[Se]C(N1)C(=O)O

Origin of Product

United States

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